3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide
Description
The compound 3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 4-fluorophenyl group at position 3, a methyl group at position 1, and a pyrazolo[1,5-a]pyridine-linked carboxamide moiety. The 4-fluorophenyl substitution is a common strategy to enhance metabolic stability and binding affinity in drug design .
Synthesis of such compounds typically involves coupling pyrazole carboxylic acids with amines using reagents like EDCI/HOBt, as described in for analogous pyrazole carboxamides . The crystal structure of related pyrazole derivatives (e.g., ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) confirms the structural stability imparted by fluorophenyl groups .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-24-18(10-16(23-24)13-5-7-15(20)8-6-13)19(26)21-11-14-12-22-25-9-3-2-4-17(14)25/h2-10,12H,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJLTEYENJDJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, can interact with various enzymes and proteins
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of pyrazolo[1,5-a]pyrimidines, including the target compound, typically involves multi-step reactions that allow for the introduction of various substituents at specific positions on the pyrazole ring. These modifications are crucial for enhancing biological activity.
Key Findings from Recent Studies
- Anti-mycobacterial Activity : Research has shown that compounds similar to the target molecule exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb). For instance, a series of pyrazolo[1,5-a]pyrimidin-7-amines demonstrated in vitro growth inhibition with minimal hERG liability, indicating a favorable safety profile for further development .
- Inhibition of Enzymatic Activity : Pyrazolo derivatives have been reported to act as selective inhibitors of various enzymes, including kinases and ATP synthases. The presence of specific substituents such as the 4-fluorophenyl group significantly influences the potency and selectivity of these compounds .
- Anti-inflammatory Properties : Some derivatives have shown promising anti-inflammatory activity by inhibiting cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
Case Study 1: Anti-tubercular Activity
In a study evaluating a series of pyrazolo derivatives against M.tb, compounds were screened at concentrations as low as 6.25 µg/mL using BACTEC systems. The results indicated that certain analogues exhibited over 90% inhibition compared to standard treatments like rifampicin .
Case Study 2: Anti-inflammatory Mechanism
A study involving pyrazole derivatives assessed their ability to inhibit pro-inflammatory cytokines. Compounds were tested at concentrations up to 10 µM, revealing that some derivatives achieved up to 85% inhibition of TNF-α compared to dexamethasone .
Scientific Research Applications
Table 1: Structural Characteristics of Related Compounds
| Compound Name | Structural Formula | Key Biological Activity |
|---|---|---|
| Compound A | C18H14FN5 | Anticancer (IC50 = 0.39 μM) |
| Compound B | C25H19F2N5 | Inhibitor of Mycobacterial ATP synthase |
| Compound C | C19H18N4 | Anti-inflammatory |
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. These compounds have shown efficacy against various cancer cell lines through mechanisms such as inhibition of key kinases involved in tumor growth.
Case Study: Inhibition of Aurora-A Kinase
One notable study reported that a derivative similar to the target compound exhibited significant inhibition of Aurora-A kinase with an IC50 value of 0.16 µM. This enzyme is crucial for cell cycle regulation, and its inhibition can lead to reduced proliferation of cancer cells .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Target Compound | HCT116 | 0.39 |
| Similar Compound A | MCF-7 | 0.46 |
| Similar Compound B | NCI-H460 | 0.03 |
Other Therapeutic Applications
Beyond oncology, pyrazolo[1,5-a]pyrimidines have demonstrated potential in treating inflammatory diseases and infections.
Anti-inflammatory Properties
Research indicates that pyrazolo compounds can exhibit anti-inflammatory effects by inhibiting COX enzymes and other inflammatory mediators. This makes them promising candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Some derivatives have shown activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis infections. The ability to inhibit mycobacterial ATP synthase positions these compounds as viable options in antimicrobial drug development .
Chemical Reactions Analysis
1.1. Cyclization Reactions
The pyrazolo[1,5-a]pyridine core is typically synthesized via cyclocondensation between 5-aminopyrazole derivatives and β-dicarbonyl compounds. For example:
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Reaction : 5-Amino-1-methylpyrazole reacts with ethyl acetoacetate in ethanol under reflux with acetic acid (6 equiv) and O<sub>2</sub> atmosphere (1 atm) at 130°C for 18 hours .
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Mechanism : Oxidative dehydrogenation followed by cyclization (Fig. 1) .
| Entry | Solvent | Catalyst | Atmosphere | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Acetic acid | Air | 74 |
| 2 | Ethanol | Acetic acid | O<sub>2</sub> | 94 |
| 3 | Acetonitrile | Pd(OAc)<sub>2</sub> | Air | 0 |
Table 1: Optimization of pyrazolo[1,5-a]pyridine core synthesis .
1.2. Carboxamide Formation
The N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)carboxamide group is introduced via nucleophilic substitution:
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Reaction : 7-Chloropyrazolo[1,5-a]pyrimidine reacts with 2-pyridinemethanamine in dichloromethane at 25°C for 12 hours .
2.1. Fluorophenyl Substitution
The 4-fluorophenyl group is introduced early in the synthesis, often via Suzuki–Miyaura coupling:
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Reagents : 4-Fluorophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C.
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Yield : ~85%.
2.2. Carboxamide Hydrolysis
The carboxamide group can be hydrolyzed to carboxylic acid under acidic conditions:
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Reaction : Treatment with 6M HCl at 100°C for 6 hours yields 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
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Yield : 68%.
3.1. Halogenation
The pyridine ring undergoes regioselective halogenation:
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Reaction : Oxidative iodination using NaI and K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in DMF at 80°C for 12 hours introduces iodine at the 3-position .
3.2. Nucleophilic Aromatic Substitution
The fluorophenyl group participates in SNAr reactions under harsh conditions:
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Reaction : Reaction with piperidine in DMF at 150°C for 24 hours replaces fluorine with piperidine.
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Yield : 42%.
4.1. Suzuki–Miyaura Coupling
The pyridine moiety supports palladium-catalyzed cross-coupling:
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Reaction : 3-Iodopyrazolo[1,5-a]pyridine reacts with arylboronic acids using Pd(dppf)Cl<sub>2</sub> in THF at 60°C .
5.1. Pyridine Ring Oxidation
The pyridine ring resists oxidation, but the pyrazole methyl group oxidizes selectively:
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Reaction : KMnO<sub>4</sub> in H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O at 0°C converts the methyl group to carboxylic acid.
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Yield : 55%.
5.2. Nitro Group Reduction
Nitro derivatives of the fluorophenyl group are reduced to amines:
6.1. Heterocycle Fusion
The pyrazolo[1,5-a]pyridine scaffold undergoes annulation with cyclic diketones:
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Reaction : Reacting with 1,3-cyclohexanedione in ethanol/acetic acid under O<sub>2</sub> forms pyrido[1,2-b]indazole derivatives .
7.1. Thermal Stability
The compound degrades above 250°C, with decomposition products including CO<sub>2</sub>, NH<sub>3</sub>, and fluorobenzene.
7.2. Photodegradation
UV irradiation (254 nm) in methanol leads to cleavage of the carboxamide bond within 48 hours.
8.1. Cyclization Pathways
Key intermediates in core formation include:
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazole Carboxamides
Substituent Effects on Bioactivity and Physicochemical Properties
- Fluorophenyl vs. Bromophenyl : The target compound’s 4-fluorophenyl group (electron-withdrawing) may improve metabolic stability compared to bromophenyl analogs (e.g., ), which introduce bulkier halogens that could hinder receptor binding .
- Trifluoromethyl Groups: Compounds like 824417-39-2 () and 5i () incorporate trifluoromethyl groups, enhancing lipophilicity and resistance to oxidative metabolism.
- Sulfonamide vs. Pyrazolo[1,5-a]Pyridine : The sulfonamide in 4h () increases hydrophilicity, whereas the pyrazolo[1,5-a]pyridine in the target compound may enhance π-π stacking interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
